Cas no 2361775-39-3 (Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride))
Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-methyl-1H-imidazole-2-carboxylate;hydrochloride
- EN300-7427969
- methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride
- Z3714845485
- 2361775-39-3
- Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride)
-
- Inchi: 1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H
- InChI Key: LHDBTBQWVGTRFU-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(C1=NC=C(C)N1)=O
Computed Properties
- Exact Mass: 176.0352552g/mol
- Monoisotopic Mass: 176.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55Ų
Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7427969-0.05g |
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |
2361775-39-3 | 95.0% | 0.05g |
$218.0 | 2025-03-11 | |
| Enamine | EN300-7427969-0.1g |
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |
2361775-39-3 | 95.0% | 0.1g |
$326.0 | 2025-03-11 | |
| Enamine | EN300-7427969-0.25g |
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |
2361775-39-3 | 95.0% | 0.25g |
$466.0 | 2025-03-11 | |
| Enamine | EN300-7427969-0.5g |
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |
2361775-39-3 | 95.0% | 0.5g |
$735.0 | 2025-03-11 | |
| Enamine | EN300-7427969-1.0g |
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |
2361775-39-3 | 95.0% | 1.0g |
$943.0 | 2025-03-11 | |
| Enamine | EN300-7427969-2.5g |
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |
2361775-39-3 | 95.0% | 2.5g |
$1848.0 | 2025-03-11 | |
| Enamine | EN300-7427969-5.0g |
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |
2361775-39-3 | 95.0% | 5.0g |
$2732.0 | 2025-03-11 | |
| Enamine | EN300-7427969-10.0g |
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride |
2361775-39-3 | 95.0% | 10.0g |
$4052.0 | 2025-03-11 | |
| Aaron | AR028GUQ-50mg |
methyl5-methyl-1H-imidazole-2-carboxylatehydrochloride |
2361775-39-3 | 95% | 50mg |
$325.00 | 2025-02-16 | |
| Aaron | AR028GUQ-100mg |
methyl5-methyl-1H-imidazole-2-carboxylatehydrochloride |
2361775-39-3 | 95% | 100mg |
$474.00 | 2025-02-16 |
Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride)
Comprehensive Overview of Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) (CAS No. 2361775-39-3)
Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) (CAS No. 2361775-39-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, belonging to the imidazole family, is widely recognized for its potential applications in drug discovery and development. The hydrochloride salt form enhances its solubility and stability, making it a preferred choice for laboratory and industrial use.
The growing interest in imidazole derivatives stems from their versatile biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers are increasingly exploring Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) as a key intermediate in synthesizing novel therapeutic agents. Its unique structural features, such as the methyl ester and methyl-substituted imidazole ring, contribute to its reactivity and utility in organic synthesis.
In recent years, the demand for heterocyclic compounds like Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) has surged due to their role in developing small-molecule drugs. The compound's CAS No. 2361775-39-3 is frequently searched in scientific databases, reflecting its relevance in modern chemistry. Additionally, its potential applications in catalysis and material science have sparked further investigations.
One of the most discussed topics in the scientific community is the green synthesis of imidazole derivatives. Researchers are actively seeking eco-friendly methods to produce compounds like Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) with minimal environmental impact. This aligns with the global push for sustainable chemistry and green manufacturing practices.
The compound's physicochemical properties, such as melting point, solubility, and stability, are critical for its application in various industries. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly employed to characterize Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride), ensuring its purity and quality. These methods are essential for meeting regulatory standards in pharmaceutical development.
Another area of interest is the compound's potential role in drug delivery systems. Due to its hydrochloride form, Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) exhibits improved bioavailability, making it a candidate for formulation optimization. This is particularly relevant in the development of oral medications and controlled-release formulations.
In the context of agrochemical research, imidazole-based compounds are being evaluated for their efficacy as pesticides and herbicides. The structural flexibility of Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) allows for modifications that can enhance its activity against target pests while minimizing environmental toxicity. This aligns with the increasing demand for sustainable agrochemicals.
The synthesis of Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) typically involves multi-step organic reactions, including condensation, cyclization, and salt formation. Recent advancements in flow chemistry and microwave-assisted synthesis have streamlined the production process, reducing reaction times and improving yields. These innovations are pivotal for scaling up production while maintaining cost efficiency.
As the scientific community continues to explore the applications of Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride), its role in medicinal chemistry and material science is expected to expand. With ongoing research into its mechanism of action and structure-activity relationships, this compound holds promise for future breakthroughs in therapeutic development and industrial applications.
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